molecular formula C6H3F3O2S B3046108 4-(Trifluoromethyl)thiophene-2-carboxylic acid CAS No. 1196153-55-5

4-(Trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B3046108
CAS No.: 1196153-55-5
M. Wt: 196.15
InChI Key: ZXPTVJAKAVUHIO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS 1196153-55-5) is a high-purity chemical building block specializing in the synthesis of complex molecules for research and development . This compound features a carboxylic acid functional group and a metabolically stable trifluoromethyl group on a thiophene heterocycle, making it a valuable scaffold in medicinal chemistry and materials science . Researchers utilize this acid primarily as a precursor for the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the thiophene ring can act as a central core or a functional modifier. The presence of the strong electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronegativity, lipophilicity, and overall metabolic stability, which are critical parameters in optimizing the pharmacokinetic properties of drug candidates . It must be handled with care; safety information indicates it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For specific handling and storage instructions, please refer to the provided Safety Data Sheet.

Properties

IUPAC Name

4-(trifluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPTVJAKAVUHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249804
Record name 4-(Trifluoromethyl)-2-thiophenecarboxylic acid
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Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-55-5
Record name 4-(Trifluoromethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-55-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2-thiophenecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)thiophene-2-carboxylic acid can be achieved through several methodsFor example, lithiation of 2,5-di(trimethylsilyl)-3,4-dibromothiophene followed by treatment with N-fluorodibenzenesulfonimide provides the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Activity

4-(Trifluoromethyl)thiophene-2-carboxylic acid has demonstrated notable antibacterial properties. It has been tested against various bacterial strains, showing efficacy superior to conventional antibiotics.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics, particularly against resistant strains.

Anticancer Properties

In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it has shown an IC50 value of approximately 25 μM against the breast cancer cell line MCF-7.

Cell Line IC50 (μM)
MCF-725
HuTu8030

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic potential.

Enzyme Inhibition

Research has also explored the compound's ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

Enzyme IC50 (μM)
AChE19.2
COX-222.5

This dual inhibitory effect could be beneficial in treating conditions like Alzheimer's disease and inflammation-related disorders.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Herbicidal Potential

Thiophene derivatives have been investigated for their herbicidal properties. The compound can be utilized in formulations aimed at controlling weeds while minimizing damage to crops. A study demonstrated that thiophene-2-carboxylic acid derivatives could effectively suppress the growth of various weed species.

Weed Species Effectiveness
Amaranthus retroflexusSignificant suppression
Chenopodium albumModerate suppression
Helianthus annuusVariable effectiveness

These attributes suggest that this compound could be integrated into crop protection strategies, potentially reducing reliance on traditional herbicides.

Case Studies

  • Antibacterial Efficacy Study : A comprehensive study published in a peer-reviewed journal evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against resistant bacterial strains, supporting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.
  • Herbicidal Application Trials : Field trials assessing the herbicidal activity of thiophene derivatives demonstrated effective control over specific weed species without harming crop yields, showcasing practical agricultural applications.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid Phenyl (4), -CF₃ (5), -COOH (2) C₁₂H₇F₃O₂S 272.24 mp 130–132°C; used in crystal studies
5-Bromobenzo[b]thiophene-2-carboxylic acid Br (5), -COOH (2) C₉H₅BrO₂S 257.11 Inhibitor of kinases/DYRK1A
4-Cyanobenzo[b]thiophene-2-carboxylic acid -CN (4), -COOH (2) C₁₀H₅NO₂S 203.22 Potential kinase inhibitor
Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate Allyloxy-phenyl (4,5), -COOEt (2) C₂₆H₂₄O₅S 448.53 High COX-2 binding affinity (-10.48 kcal/mol)
4-(3-Fluorophenyl)thiophene-2-carboxylic acid 3-Fluorophenyl (4), -COOH (2) C₁₁H₇FO₂S 222.23 Anti-inflammatory potential (NMR-verified)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in 4-(trifluoromethyl)thiophene-2-carboxylic acid enhances metabolic stability compared to halogens (e.g., Br in 5-bromobenzo[b]thiophene-2-carboxylic acid) .
  • Core Structure: Benzo[b]thiophene derivatives (e.g., 4-cyanobenzo[b]thiophene-2-carboxylic acid) exhibit higher aromaticity and altered electronic properties compared to thiophene-based analogues, impacting solubility and binding interactions .
  • Biological Activity: Allyloxy-substituted derivatives (e.g., ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate) demonstrate superior binding affinity to COX-2 (-10.48 kcal/mol) compared to unsubstituted carboxylic acids .

Functional Group Modifications

Table 2: Impact of Functional Groups on Activity

Compound Type Functional Group Key Effects Examples
Carboxylic Acid Derivatives Ester (-COOEt) Improved cell permeability; reduced acidity for CNS penetration Ethyl esters (e.g., )
Sulfonamide Derivatives -SO₂NH₂ Enhanced hydrogen bonding with target proteins (e.g., kinases) 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid
Piperazine Conjugates Piperazine linkage Increased solubility and receptor interaction (e.g., dopamine D3 ligands) MK37 (thiophen-2-yl piperazin-1-yl methanone)

Physicochemical and Pharmacological Comparisons

  • Melting Points: 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has a higher melting point (130–132°C) than non-aromatic substituted analogues, reflecting its crystalline stability .
  • Antioxidant Activity: Bis-allyloxy-substituted diarylthiophenes (e.g., compound 10 in ) show moderate antioxidant activity (IC₅₀ ~ 50–100 µM) but are less potent than ascorbic acid.
  • Solubility: Piperazine-linked derivatives (e.g., MK37) exhibit improved aqueous solubility compared to parent carboxylic acids due to basic nitrogen atoms .

Biological Activity

4-(Trifluoromethyl)thiophene-2-carboxylic acid is an intriguing compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The molecular formula is C7_{7}H4_{4}F3_{3}O2_{2}, with a molecular weight of approximately 272.24 g/mol. Its melting point ranges from 130 to 132 °C, indicating its solid state under standard conditions. The trifluoromethyl group significantly enhances the lipophilicity and biological activity of the molecule, making it a subject of interest in various studies.

Synthesis

This compound can be synthesized through several methods, including:

  • Vilsmeier-Haack Reaction : This method involves the introduction of formyl groups that can subsequently be converted into carboxylic acids.
  • Direct Substitution Reactions : Utilizing thiophenes as starting materials.

These synthetic routes allow for modifications that can tailor the compound's properties for specific applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has shown efficacy against various bacterial strains, including Staphylococcus aureus, outperforming conventional antibiotics like nitrofurantoin and gentamicin. This suggests its potential as a new antibacterial agent in treating resistant infections.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects against several human tumor cell lines, notably HuTu80 cells. This activity indicates potential applications in cancer therapy, where it may serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Studies on structure-activity relationships (SAR) reveal that small substituents on the thiophene ring are well-tolerated, and specific modifications can lead to improved potency against biological targets. For instance, SAR studies have shown that compounds with certain structural features exhibit lower IC50_{50} values in inhibiting D-amino acid oxidase (DAO), with values around 7.8 µM .

Case Studies and Research Findings

  • Inhibition of D-Amino Acid Oxidase : A series of thiophene-2-carboxylic acids were identified as potent inhibitors of DAO, which is implicated in various neurological disorders. The crystal structures revealed significant interactions between the thiophene ring and amino acid residues within the enzyme's active site .
  • Cytotoxicity Assays : Compounds derived from this compound were evaluated for their cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The results indicated moderate to strong inhibitory effects, reinforcing its potential as an anticancer agent .
  • Molecular Docking Studies : In silico studies have shown that the trifluoromethyl group facilitates strong interactions with enzyme targets through hydrogen and halogen bonding, contributing to enhanced biological activity .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
AntibacterialStaphylococcus aureusNot specified
CytotoxicityHuTu80 (tumor cell line)Not specified
DAO InhibitionHuman DAO7.8 µM
CytotoxicityMCF-7 (breast cancer cells)Moderate

Q & A

Q. How can computational modeling guide the design of novel derivatives?

  • Methodological Answer :
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity to prioritize substituents .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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